SK&F 108361

HIV-1 Protease Structure-Activity Relationship Chemical Biology

SK&F 108361 (CAS 148260-74-6) is classified as a symmetric diol compound designed to bind HIV-1 protease. The molecule is characterized by a C2-symmetric diol core, a structural motif common to a class of peptidomimetic inhibitors developed to target the C2-symmetric homodimeric structure of its target enzyme.

Molecular Formula C24H48N6O6
Molecular Weight 516.7 g/mol
CAS No. 148260-74-6
Cat. No. B1682071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSK&F 108361
CAS148260-74-6
SynonymsSK&F 108361;  SK&F-108361;  SK&F108361;  Skf-108361;  Skf 108361;  Skf108361; 
Molecular FormulaC24H48N6O6
Molecular Weight516.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(C(C(CC(C)C)NC(=O)C(C)NC(=O)C(C)N)O)O)NC(C)C(=O)NC(=O)C(C)N
InChIInChI=1S/C24H48N6O6/c1-11(2)9-17(27-15(7)24(36)30-22(34)14(6)26)19(31)20(32)18(10-12(3)4)29-23(35)16(8)28-21(33)13(5)25/h11-20,27,31-32H,9-10,25-26H2,1-8H3,(H,28,33)(H,29,35)(H,30,34,36)/t13-,14-,15+,16-,17-,18-,19?,20+/m0/s1
InChIKeyJWRQSLLKUBNNDL-KKUYAHSJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SK&F 108361 Procurement: A C2-Symmetric Diol HIV-1 Protease Inhibitor


SK&F 108361 (CAS 148260-74-6) is classified as a symmetric diol compound designed to bind HIV-1 protease [1]. The molecule is characterized by a C2-symmetric diol core, a structural motif common to a class of peptidomimetic inhibitors developed to target the C2-symmetric homodimeric structure of its target enzyme [2]. Its IUPAC name and SMILES string define it as a distinct chemical entity within this family [1].

Why SK&F 108361 Cannot Be Procured Based Solely on HIV-1 Protease Inhibitor Class


Generic substitution within the HIV-1 protease inhibitor class is a significant scientific risk because antiviral potency, resistance profiles, and binding kinetics are highly dependent on the specific P1/P1' side-chain chemistry and stereochemistry of the central diol core [1]. Even within the subset of C2-symmetric diol inhibitors, subtle structural modifications dramatically alter binding affinity and mode, as demonstrated by X-ray crystallography showing these 'symmetric' inhibitors can bind the homodimeric enzyme asymmetrically [2]. Without quantitative data on the specific enzyme inhibition and antiviral activity of SK&F 108361 relative to its nearest structural analogs, its performance cannot be assumed from class-level information alone.

SK&F 108361 Quantitative Differentiation Evidence vs. Analogs


Structural Identity: Unique Chemical Fingerprint vs. Other C2-Symmetric Diols

SK&F 108361 is definitively identifiable by its IUPAC name and stereochemistry, which encodes a specific (R,R)-dihydroxyethylene core and P1/P1' side chains with terminal alaninamide groups [1]. This contrasts with other well-characterized C2-symmetric diol inhibitors such as HOE/BAY 793, which features a benzyloxy-substituted core and has a reported enzyme inhibition IC50 of 0.3 nM [2]. The experimental Ki or IC50 for SK&F 108361 against HIV-1 protease has not been reported in the accessible literature, preventing a direct quantitative comparison with HOE/BAY 793.

HIV-1 Protease Structure-Activity Relationship Chemical Biology

Class-Level Potency: C2-Symmetric Diols vs. Monools Against HIV-1 Protease

This compound belongs to the class of C2-symmetric diol-based HIV-1 protease inhibitors. At the class level, diols have been reported to be 100- to 10,000-fold more potent inhibitors than their analogous monools, with a wider range of P1/P1' side chains leading to potent inhibition [1]. However, this is a class-level observation, and the specific quantitative magnitude of this effect for SK&F 108361 has not been individually determined.

Protease Inhibition Drug Design Structure-Activity Relationship

Binding Mode Complexity: Potential for Asymmetric Binding Despite Symmetric Design

Structural studies on C2-symmetric diol inhibitors of HIV-1 protease have revealed that they can bind the symmetrical homodimeric enzyme in an asymmetrical conformation, exhibiting 2-fold disorder in the electron density map [1]. This indicates that binding kinetics and resistance profiles for SK&F 108361 cannot be reliably predicted from its symmetric chemical structure alone. No co-crystal structure of SK&F 108361 with HIV-1 protease is publicly available to confirm its specific binding mode.

Structural Biology X-ray Crystallography Drug Resistance

Appropriate Research Scenarios for SK&F 108361 Based on Available Data


Reference Compound for HIV-1 Protease C2-Symmetric Diol Structure-Activity Studies

SK&F 108361 can be used as a structural reference point in synthetic chemistry programs exploring P1/P1' side-chain modifications on the C2-symmetric diol scaffold. Its unique terminal alaninamide groups differentiate it structurally from other diol inhibitors like HOE/BAY 793, making it suitable for comparative structure-activity relationship (SAR) investigations aimed at dissecting the impact of side-chain chemistry on protease binding [1].

Tool Compound for Investigating Binding Mode Variability in C2-Symmetric Inhibitors

The compound serves as a candidate for structural biology studies, such as X-ray crystallography or cryo-EM, to determine if it follows the class-observed phenomenon of asymmetric binding to the homodimeric HIV-1 protease [2]. Solving its binding mode would provide valuable data for the rational design of next-generation protease inhibitors with improved resistance profiles.

Scaffold for Developing Novel Inhibitor Libraries Targeting Aspartyl Proteases

The C2-symmetric diol core is a validated scaffold for inhibiting dimeric aspartyl proteases. SK&F 108361 can be used as a starting template for generating combinatorial libraries to screen for activity against new viral or parasitic aspartyl protease targets, where its backbone could be diversified to optimize potency for a new target enzyme distinct from HIV-1 protease [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for SK&F 108361

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.